molecular formula C26H23ClN2O5 B11595005 N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11595005
M. Wt: 478.9 g/mol
InChI Key: IZTQEWCKHKZHMQ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a pyrrolidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anticancer agent and its ability to interact with multiple molecular targets make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C26H23ClN2O5

Molecular Weight

478.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C26H23ClN2O5/c27-22-4-2-1-3-18(22)15-32-21-8-6-20(7-9-21)29-14-19(12-25(29)30)26(31)28-13-17-5-10-23-24(11-17)34-16-33-23/h1-11,19H,12-16H2,(H,28,31)

InChI Key

IZTQEWCKHKZHMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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